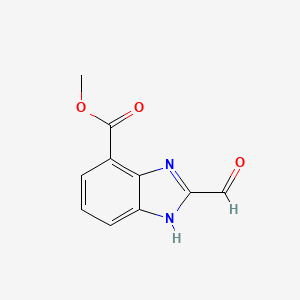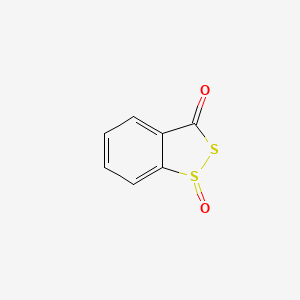![molecular formula C8H11ClN2 B8675114 HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- typically involves the reaction of 3-Methyl-4-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzylhydrazine: Lacks the methyl group at the 3-position.
3-Methylbenzylhydrazine: Lacks the chlorine atom at the 4-position.
Benzylhydrazine: Lacks both the methyl and chlorine substituents.
Uniqueness
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- is unique due to the presence of both the methyl and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
Clave InChI |
TYDHJVQGBWGEPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)



![ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)





![4-[2-(2-Methoxy-ethoxy)-1,1-dimethyl-ethyl]-phenylamine](/img/structure/B8675133.png)


